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Introduction: The production of recombinant proteins in bacterial expression systems like E. coli

is a cornerstone of modern biotechnology. However, high-level expression often leads to the

formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).[1][2] To

recover functional proteins, these IBs must be solubilized using high concentrations of

denaturants, such as 8M urea or 6M guanidine hydrochloride (GuHCl), which disrupt the non-

covalent interactions maintaining the protein's structure.[3][4] Following solubilization, the

denaturant must be removed in a controlled manner to allow the protein to refold into its native,

biologically active conformation. This process, known as protein refolding, is a critical and often

challenging step in the production of recombinant proteins.[5][6]

Urea is a chaotropic agent that effectively denatures proteins by disrupting hydrogen bonds

and hydrophobic interactions.[7] The successful refolding of a protein from a urea-denatured

state depends on guiding the polypeptide chain to its thermodynamically most stable native

state while avoiding aggregation, which is a competing and often irreversible off-pathway

process.[6][8] The choice of refolding strategy is crucial and is dependent on the specific

properties of the protein of interest.

This document provides an overview of common protein refolding techniques after urea
denaturation, detailed experimental protocols, and key parameters for optimization.
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General Workflow for Protein Refolding from
Inclusion Bodies
The overall process begins with the harvesting of cells, followed by lysis and isolation of

inclusion bodies. The purified IBs are then solubilized in a buffer containing a high

concentration of urea and a reducing agent to break any incorrect disulfide bonds. The final

and most critical stage is the refolding, where the urea is removed, allowing the protein to

adopt its native conformation.
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Caption: General experimental workflow from cell culture to active protein.
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Refolding by Dialysis
Application Notes
Dialysis is a widely used technique that involves the gradual removal of the denaturant by

diffusion across a semi-permeable membrane.[3] The protein solution, solubilized in a high

concentration of urea, is placed in a dialysis bag with a specific molecular weight cut-off

(MWCO) that retains the protein while allowing small molecules like urea to pass through. The

bag is then submerged in a large volume of a refolding buffer with a lower urea concentration.

By performing sequential dialysis steps against buffers with progressively decreasing urea
concentrations, the protein is gently guided towards its native state.[5][6]

Advantages: This method is simple to perform and allows for a slow, controlled removal of

the denaturant, which can be beneficial for proteins prone to aggregation.[5] It keeps the

protein concentration relatively constant during the process.[4]

Disadvantages: Dialysis is often a very time-consuming process, sometimes taking several

days.[9] There is a risk of protein precipitation within the dialysis bag, especially during the

intermediate stages of urea removal (e.g., at 2-4M urea).[9][10] This method is also not

easily scalable for industrial applications.[3]

Experimental Protocol: Stepwise Dialysis
This protocol describes the refolding of a protein from an initial concentration of 8M urea.

Preparation of Denatured Protein:

Solubilize the purified inclusion bodies in Solubilization Buffer (e.g., 50 mM Tris-HCl pH

8.0, 150 mM NaCl, 10 mM DTT, 8M Urea) to a final protein concentration of 1-10 mg/mL.

Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete

denaturation.

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to remove any remaining

insoluble material.[9]

Dialysis Setup:
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Prepare a series of dialysis buffers with decreasing urea concentrations. For example:

Dialysis Buffer 1: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 5 mM reduced

glutathione (GSH), 0.5 mM oxidized glutathione (GSSG), 6M Urea.

Dialysis Buffer 2: Same as above, with 4M Urea.

Dialysis Buffer 3: Same as above, with 2M Urea.

Dialysis Buffer 4: Same as above, with 1M Urea.

Final Dialysis Buffer: Same as above, with 0M Urea.

Hydrate a dialysis membrane (with an appropriate MWCO, typically 12-14 kDa) according

to the manufacturer's instructions.[11]

Transfer the solubilized protein solution into the prepared dialysis bag and securely clip

both ends.

Stepwise Dialysis Procedure:

Place the dialysis bag in a beaker containing a 100-fold volume of Dialysis Buffer 1.

Stir gently on a magnetic stirrer at 4°C for 4-6 hours.

Transfer the bag to Dialysis Buffer 2 and repeat the process.

Continue this stepwise transfer through all the dialysis buffers, ending with the Final

Dialysis Buffer (urea-free).

Perform two to three changes of the Final Dialysis Buffer, each for at least 4 hours or

overnight, to ensure complete removal of urea.[11][12]

Recovery and Analysis:

Remove the dialysis bag from the final buffer and carefully transfer the refolded protein

solution to a centrifuge tube.

Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet any aggregated protein.[9]
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Collect the supernatant containing the soluble, refolded protein.

Determine the protein concentration and assess the refolding efficiency and protein activity

using appropriate analytical techniques.

Caption: Principle of protein refolding by dialysis.

Refolding by Dilution
Application Notes
Dilution is one of the simplest and most effective methods for protein refolding.[3] It involves the

rapid or stepwise dilution of the concentrated, denatured protein solution into a large volume of

refolding buffer. This action quickly reduces the concentration of both the protein and the

denaturant (urea), which shifts the equilibrium towards the native state and minimizes

intermolecular interactions that lead to aggregation.[3][9]

Advantages: This method is simple, fast, and easy to perform.[9] It is often effective because

it simultaneously lowers the concentrations of both the denaturant and the protein, the latter

of which reduces the probability of aggregation.[3]

Disadvantages: A major drawback is the large final volume of the protein solution, which

often requires a subsequent concentration step.[3][13] The final protein concentration is

typically very low (often below 0.1 mg/mL) to prevent precipitation.[3][9]

Experimental Protocol: Rapid Dilution
Preparation of Denatured Protein:

Prepare the denatured protein in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 8M

Urea, 10 mM DTT) as described in the dialysis protocol.

Preparation of Refolding Buffer:

Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM

NaCl, 0.5 M L-arginine, 5% Glycerol, 5 mM GSH, 1 mM GSSG).[9] The volume should be

sufficient to dilute the protein solution at least 20 to 100-fold.
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Place the refolding buffer in a beaker on a magnetic stirrer in a cold room (4°C).

Dilution Procedure:

Using a syringe or a pipette, add the denatured protein solution drop-wise to the

vigorously stirring refolding buffer.[9] It is critical to add the protein slowly to ensure rapid

and homogenous mixing, preventing localized high concentrations of protein that can lead

to aggregation.

Once all the protein solution has been added, continue to stir the solution gently at 4°C for

12-48 hours to allow the protein to refold completely.[11][12]

Recovery and Concentration:

After incubation, centrifuge the solution at high speed (>12,000 x g) for 30 minutes to

remove any aggregates.

The supernatant containing the soluble protein can be concentrated using techniques like

ultrafiltration with an appropriate MWCO membrane.

Proceed with downstream purification steps (e.g., chromatography) to remove refolding

additives and further purify the protein.
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Caption: Logical flow of the rapid dilution refolding method.

On-Column Refolding
Application Notes
On-column refolding is a chromatographic technique where the denatured protein is first

immobilized onto a solid support (e.g., an affinity or ion-exchange column) and then refolded by

flowing a gradient of decreasing denaturant concentration over the column.[13][14] The solid

matrix provides a surface that can help prevent protein aggregation by physically separating

individual protein molecules.[13] This method can be particularly effective for His-tagged

proteins using Ni-NTA affinity chromatography.[14][15]

Advantages: This technique combines purification and refolding into a single step, saving

time and resources.[14][16] It can yield higher concentrations of refolded protein compared
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to dilution and is amenable to automation and scaling up.[3][16] The matrix can act as an

"artificial chaperone," minimizing aggregation.[13]

Disadvantages: The binding capacity of the column can be lower under denaturing

conditions. Optimization of the gradient shape and flow rate is often required. Not all proteins

are amenable to this technique, and some may precipitate on the column.

Experimental Protocol: On-Column Refolding via Ni-NTA
This protocol is for a His-tagged protein solubilized in urea.

Preparation and Column Equilibration:

Prepare the denatured protein in Binding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl,

8M Urea, pH 8.0).[15]

Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of the same Binding

Buffer.

Protein Loading:

Load the clarified supernatant containing the denatured His-tagged protein onto the

equilibrated column.

Collect the flow-through to check for unbound protein.

Washing and Refolding Gradient:

Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound

proteins.

Initiate the refolding process by applying a linear gradient from Binding Buffer (8M Urea) to

a urea-free Refolding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0) over 10-20

CV.[14] This slow removal of urea allows the bound protein to refold on the column.

After the gradient, wash the column with 5-10 CV of the urea-free Refolding Buffer to

remove any remaining urea.
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Elution:

Elute the refolded protein from the column using an Elution Buffer containing imidazole

(e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 250-500 mM Imidazole, pH 8.0).[15] Collect

fractions.

Analysis and Further Steps:

Analyze the eluted fractions by SDS-PAGE to identify those containing the purified,

refolded protein.

Pool the relevant fractions and remove the imidazole via dialysis or a desalting column.

Assess the activity and structure of the refolded protein.
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On-Column Refolding Process
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Caption: Steps for on-column refolding using affinity chromatography.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/product/b7761121?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Comparison of Refolding
Techniques

Techniqu
e

Principle
Typical
Protein
Conc.

Speed
Scalabilit
y

Key
Advantag
e

Key
Disadvant
age

Dialysis

Gradual

removal of

denaturant

by diffusion

across a

semi-

permeable

membrane.

[3]

High (1-10

mg/mL)

Slow

(days)
Low

Gentle,

controlled

denaturant

removal.[5]

Time-

consuming;

risk of

precipitatio

n in the

bag.[9]

Dilution

Rapid

reduction

of

denaturant

and protein

concentrati

on in a

large buffer

volume.[3]

Low (<0.1

mg/mL)

Fast

(hours)
Moderate

Simple,

fast, and

effective at

preventing

aggregatio

n.[9]

Results in

large final

volumes

requiring

concentrati

on.[3]

On-Column

Immobilizat

ion on a

matrix

followed by

a gradient

wash to

remove

denaturant.

[13]

High (post-

elution)

Moderate

(hours)
High

Combines

purification

and

refolding;

high

throughput.

[16]

Requires

optimizatio

n; protein

may

precipitate

on the

column.
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Data Presentation: Common Refolding Buffer
Additives
Optimizing the refolding buffer is critical for maximizing the yield of active protein. Various

additives can be included to suppress aggregation and assist in the formation of native

structures.
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Additive Class Example(s)
Typical
Concentration

Function

Aggregation

Suppressors
L-Arginine 0.4 - 1.0 M

Suppresses protein

aggregation and can

help solubilize folding

intermediates.[9][11]

Glycerol, Sucrose 5 - 20% (v/v)

Act as protein

stabilizers (osmolytes)

by promoting a more

compact protein state.

[9][14]

Polyethylene Glycol

(PEG)
0.5 - 5% (w/v)

Acts as a crowding

agent, can stabilize

the native state.

Redox System

Reduced/Oxidized

Glutathione

(GSH/GSSG)

1-5 mM (GSH), 0.1-1

mM (GSSG)

Facilitates the correct

formation of disulfide

bonds by promoting

shuffling.[9][12]

Cysteine/Cystine 1-2 mM

An alternative redox

couple for disulfide

bond formation.

Denaturants (low

conc.)
Urea, GuHCl 0.5 - 2.0 M

At low concentrations,

can act as "chemical

chaperones" to

prevent aggregation of

intermediates.[4][17]

Detergents Triton X-100, CHAPS 0.01 - 0.1%

Can prevent

hydrophobic

aggregation, useful in

"artificial chaperone"

systems.[3][16]
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Verification of Protein Refolding
After performing a refolding protocol, it is essential to verify that the protein has folded into its

correct three-dimensional structure and is biologically active.

Spectroscopic Methods: Circular Dichroism (CD) spectroscopy is widely used to assess the

secondary structure of the refolded protein.[12][18] A comparison of the CD spectrum of the

refolded protein with that of a known native standard can confirm correct folding.

Functional Assays: The most definitive test of correct refolding is to measure the protein's

biological activity. This could be an enzymatic assay, a binding assay, or another relevant

functional test.

Chromatography: Size-exclusion chromatography (SEC) can be used to separate correctly

folded monomeric protein from aggregates and unfolded species.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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